Fet4MPyP
Description
Structure
2D Structure
Properties
IUPAC Name |
iron(3+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q+2;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPUTYQVYHFIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36FeN8+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209226 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60489-13-6 | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060489136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(N-methyl-4-pyridinium)yl-porphine iron(III) complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30209226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Structural Elucidation of Fet4mpyp
Chemical Routes for the Preparation of Fet4MPyP
The synthesis of this compound typically involves a multi-step process, starting with the preparation of the metal-free porphyrin ligand, tetrakis(4-pyridyl)porphyrin (TPyP), followed by quaternization of the pyridyl nitrogen atoms and subsequent metallation with an iron salt.
A common approach for synthesizing meso-substituted porphyrins like TPyP involves the condensation of pyrrole (B145914) with the corresponding aldehyde, in this case, 4-pyridylcarboxyaldehyde ub.edu. This condensation is usually carried out under acidic conditions. Following the formation of the porphyrin macrocycle, the pyridyl groups are quaternized by reaction with a methylating agent, such as methyl iodide or methyl p-toluenesulfonate, to yield the cationic tetrakis(N-methyl-4-pyridiniumyl)porphyrin (H₂T4MPyP) ub.edunih.govwichita.edu. This step introduces the positive charges on the periphery of the porphyrin ring.
The final step involves the metallation of the H₂T4MPyP ligand with an iron salt to form the this compound complex. Metallation procedures for porphyrins can vary depending on the metal and the specific porphyrin ligand. A "green general preparation method" for metalloporphyrins, including iron porphyrins, has been described, involving the protonation of the porphyrin precursor and reaction with a hydrated metal salt in an aqueous solution google.com. This is followed by neutralization to precipitate the metalloporphyrin, which is then washed and dried google.com. Another method for synthesizing iron porphyrin complexes involves the reaction of the porphyrin with iron(II) bromide (FeBr₂) google.com. The specific iron salt and reaction conditions influence the oxidation state of the central iron ion in the final this compound complex, which is typically iron(III).
Spectroscopic Techniques for Verifying this compound Molecular Architecture
Spectroscopic methods are indispensable for confirming the successful synthesis of this compound and elucidating its molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural characterization of organic molecules, including porphyrins. ¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule, their chemical environment, and their connectivity. While specific detailed ¹H NMR data for this compound itself are not extensively provided in the search results, NMR spectroscopy has been widely used to characterize porphyrin compounds, including the metal-free tetrakis(N-methyl-4-pyridiniumyl)porphyrin (H₂T4MPyP) porphychem.com. Data for related iron porphyrin complexes have also been reported google.com. The characteristic shifts and splitting patterns of the porphyrin ring protons, the N-methyl protons, and the pyridinium (B92312) ring protons in the NMR spectrum are crucial for confirming the formation of the correct porphyrin macrocycle and the successful quaternization of the pyridyl groups. The presence of the paramagnetic iron(III) center in this compound can significantly affect the NMR spectrum, leading to broadened and shifted signals, which can also provide insights into the electronic structure and spin state of the iron center. NMR is also used in the characterization of materials containing porphyrins, indicating its utility in verifying the presence and nature of the porphyrin component ub.edunih.govwichita.eduresearchgate.net.
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular vibrations within a compound. These techniques are valuable for verifying the presence of key structural features in this compound. FTIR spectroscopy involves the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy involves the inelastic scattering of light by molecular vibrations.
Both FTIR and Raman spectroscopy have been employed in the characterization of materials incorporating this compound or similar porphyrins nih.govresearchgate.netsemanticscholar.orgntu.edu.sgcput.ac.zaresearchgate.netrsc.orgmdpi.comresearchgate.netnih.gov. FTIR spectroscopy can reveal characteristic vibrational modes associated with the porphyrin macrocycle, the pyridinium rings, the N-methyl groups, and the presence of the coordinated iron ion. For instance, changes in the vibrational modes of the porphyrin core upon metallation can be observed. FTIR spectroscopy has been used to confirm the uniform deposition of multilayers involving this compound, suggesting its utility in assessing the integrity of the porphyrin structure in different environments semanticscholar.org.
Raman spectroscopy, particularly resonance Raman spectroscopy, can be highly sensitive to the vibrational modes of the porphyrin macrocycle due to resonance enhancement when the excitation wavelength is close to an electronic absorption band of the porphyrin. Resonance Raman spectroscopy has been used to study the spin state of the iron center in polymer-bound Fe(III)T4MPyP, demonstrating its capability to provide detailed information about the electronic and structural properties of the metalloporphyrin rsc.orgscilit.com. The specific band positions and intensities in the Raman spectrum serve as a fingerprint for the molecule and can help confirm its identity and provide information about its interaction with its environment.
X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms within a crystalline solid, providing detailed crystallographic data, including unit cell parameters and bond lengths and angles hmdb.caspectrabase.com. For a crystalline sample of this compound, single-crystal XRD would provide the most definitive structural information.
Application of Fourier Transform Infrared (FTIR) and Raman Spectroscopy for this compound Structural Analysis
Chromatographic and Electrophoretic Techniques for Purity and Isolation of this compound
Chromatographic and electrophoretic techniques are essential for the purification and assessment of the purity of this compound after synthesis. Due to its charged nature, this compound and its cationic porphyrin precursors are amenable to separation methods that exploit charge differences.
Column chromatography is a common purification technique used in the synthesis of porphyrins and related compounds ub.eduwichita.edugoogle.comsemanticscholar.org. Different stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases can be employed to separate the target porphyrin from impurities, including unreacted starting materials, side products, and other porphyrin isomers that may form during the synthesis. The choice of chromatographic conditions depends on the specific properties of this compound and the nature of the impurities.
Electrophoretic techniques, particularly capillary electrophoresis (CE), are highly effective for the separation of charged species in solution. CE has been specifically demonstrated as a valuable technique for separating cationic porphyrins, including metalloporphyrin complexes like those of iron nih.gov. The separation in CE is based on the differential migration of charged molecules in an electric field, which is influenced by their charge, size, and shape nih.gov. CE can be used to analyze the purity of this compound and to separate it from other charged components in a mixture. Gel electrophoresis has also been utilized to study the interactions and complex formation of cationic porphyrins rsc.orgoup.comrsc.org. These techniques are crucial for obtaining highly pure this compound, which is often necessary for reproducible results in research and applications.
Electrochemical Behavior and Electrocatalytic Mechanisms of Fet4mpyp
Fundamental Electrochemical Characterization of Fet4MPyP
Electrochemical techniques are indispensable tools for elucidating the redox behavior of this compound. Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed to investigate its electron transfer processes and catalytic activity when immobilized on electrode surfaces. mmu.ac.ukslideshare.netdoi.orgscielo.br
CV provides valuable insights into the formal potential of redox couples, the reversibility of electron transfer reactions, and the presence of catalytic processes. Studies using this compound-modified electrodes demonstrate distinct voltammetric peaks corresponding to the reduction and oxidation of the iron center and potentially the porphyrin ring. doi.org The shape and position of these peaks are influenced by the electrode material, the supporting electrolyte, and the presence of other modifying agents in composite materials. doi.org
DPV and SWV offer enhanced sensitivity and better resolution of closely spaced redox events compared to CV, making them suitable for quantitative analysis and detailed mechanistic studies. slideshare.netiorodeo.comabechem.comnih.gov These techniques have been successfully applied to characterize the electrochemical response of this compound-modified electrodes for the determination of various analytes, yielding low detection limits and wide linear dynamic ranges. slideshare.netdoi.orgresearchgate.net For instance, DPV has been utilized in the development of sensors incorporating this compound for the sensitive detection of species like nitrite (B80452). slideshare.netdoi.orgresearchgate.net SWV has also been applied, particularly in the context of studying the electrocatalytic reduction of organic molecules, providing detailed information about the reduction process. scielo.br
Investigation of Electron Transfer Kinetics and Redox Processes of this compound
The electrochemical activity of this compound is intrinsically linked to the redox capabilities of its central iron ion and the conjugated π-system of the porphyrin macrocycle. ontosight.aimdpi.com These features enable this compound to readily engage in electron transfer reactions, which are fundamental to its catalytic functions.
Investigations into the electron transfer kinetics of this compound-modified electrodes often involve analyzing the dependence of peak currents and potentials on the scan rate in CV experiments. This analysis can provide information about whether the process is diffusion-controlled or surface-confined, and can help determine electron transfer rate constants. Studies on modified electrodes incorporating this compound for reactions like oxygen reduction and L-glutathione oxidation have reported heterogeneous rate constants, quantifying the speed of electron transfer at the electrode-solution interface. nih.govresearchgate.net For example, the electrocatalytic oxygen reduction catalyzed by a this compound-containing modified electrode was found to involve a 4-electron transfer with a heterogeneous rate constant of 3x105 mol-1 L s-1. nih.gov Similarly, the electrocatalytic oxidation of L-glutathione by a this compound assembly indicated a 2-electron process with a heterogeneous rate constant of 4.9 × 105 mol-1 L s-1. researchgate.net
Electrocatalytic Activity of this compound in Oxygen Reduction Reactions
This compound has demonstrated significant electrocatalytic activity towards the Oxygen Reduction Reaction (ORR), a critical process in various energy conversion technologies. nih.govrsc.org The ORR can proceed via two main pathways: a desirable 4-electron pathway yielding water, and a 2-electron pathway producing hydrogen peroxide. rsc.orgoaepublish.com
Modified electrodes incorporating this compound have been shown to effectively catalyze the ORR. A notable example is a glassy carbon electrode modified with alternating layers of iron(II) tetrasulfonated phthalocyanine (B1677752) (FeTsPc) and this compound. This modified electrode exhibited excellent catalytic activity for oxygen reduction, facilitating the reaction at less negative potentials and generating substantially higher peak currents compared to an unmodified electrode. nih.gov Electrochemical studies, including cyclic voltammetry and rotating disk electrode measurements, confirmed that this electrocatalytic process primarily follows a 4-electron pathway, indicative of the complete reduction of oxygen to water. nih.gov The heterogeneous rate constant for this reaction was determined to be 3x105 mol-1 L s-1. nih.gov
Electrocatalytic Oxidation of Nitrite by this compound-Modified Electrode Systems
The electrocatalytic oxidation of nitrite is another area where this compound-modified electrodes have shown considerable promise, particularly for the development of electrochemical sensors. doi.orgresearchgate.net Nitrite is an important analyte with implications in food safety and environmental monitoring. doi.org
A glassy carbon electrode modified with alternating layers of this compound and copper tetrasulfonated phthalocyanine (CuTSPc) has been successfully employed for the electrocatalytic oxidation and determination of nitrite using differential pulse voltammetry. slideshare.netdoi.orgresearchgate.netresearchgate.net This composite modified electrode exhibited superior catalytic activity for nitrite oxidation compared to electrodes modified with the individual components, characterized by lower oxidation potentials and significantly enhanced peak currents. doi.org
The performance of the this compound/CuTSPc modified electrode for nitrite oxidation is influenced by experimental parameters. The optimal pH for this reaction was found to be 7.0 in phosphate (B84403) buffer. doi.org The number of deposited bilayers of this compound and CuTSPc also plays a critical role, with two bilayers yielding the highest catalytic current. doi.org Under optimized conditions, this sensor demonstrated a linear response for nitrite concentrations ranging from 0.5 to 7.5 μmol L-1 with a detection limit of 0.1 μmol L-1 and a sensitivity of 20.0 μA L μmol-1. slideshare.netdoi.orgresearchgate.net
Data Table: Performance of this compound/CuTSPc Modified Electrode for Nitrite Oxidation
| Parameter | Value | Source |
| Linear Response Range | 0.5 to 7.5 μmol L-1 | slideshare.netdoi.orgresearchgate.net |
| Detection Limit | 0.1 μmol L-1 | slideshare.netdoi.orgresearchgate.net |
| Sensitivity | 20.0 μA L μmol-1 (or 100.0 μA cm-2 L μmol-1) | doi.org |
| Optimal pH | 7.0 | doi.org |
| Optimal Bilayers | 2 | doi.org |
Catalysis of Organic Substrate Transformations by this compound
This compound and its composite materials have proven effective in catalyzing the electrochemical transformation of various organic molecules, highlighting their potential in organic electrochemistry.
Electrocatalytic Reduction of Oncocalyxone A
This compound has been successfully applied in the electrocatalytic reduction of Oncocalyxone A, a quinone compound. scielo.br A glassy carbon electrode modified with a bilayer of iron(II) tetrasulfonated phthalocyanine (FeTSPc) and this compound exhibited high catalytic activity and stability for this reduction process. scielo.brscielo.br
The modified electrode significantly enhanced the reduction of Oncocalyxone A, evidenced by an anodic shift of the reduction peak potential by approximately 30 mV and a substantial increase in peak current density compared to a bare glassy carbon electrode. scielo.brscielo.br This improved performance is attributed to the catalytic properties of the this compound complex, which facilitates the electron transfer to Oncocalyxone A, thereby increasing its reduction rate. scielo.br The synergistic effect between the FeTSPc and this compound layers, potentially involving ion-pairing interactions, is believed to contribute to the enhanced catalytic efficiency by optimizing the arrangement of active sites. scielo.br
Data Table: Electrocatalytic Reduction of Oncocalyxone A by FeTSPc/FeT4MPyP Modified Electrode
| Parameter | Value | Source |
| Reduction Peak Shift | ca. 30 mV (anodic shift) | scielo.brscielo.br |
| Linear Response Range | 0.005-1.2 μmol L-1 | scielo.brscielo.br |
| Sensitivity | 8.11 μA L μmol-1 | scielo.brscielo.br |
| Limit of Detection (LOD) | 1.5 nmol L-1 | scielo.brscielo.br |
| Limit of Quantification (LOQ) | 5 nmol L-1 | scielo.brscielo.br |
Electrocatalytic Oxidation of L-Glutathione by this compound Assemblies
This compound, particularly when incorporated into supramolecular assemblies, has demonstrated electrocatalytic activity towards the oxidation of L-glutathione (GSH), a crucial biological thiol with antioxidant properties. mdpi.comresearchgate.netresearchgate.net
A supramolecular assembly composed of cobalt(II) tetrasulfonated phthalocyanine (CoTSPc) and this compound immobilized on multi-walled carbon nanotubes (MWCNTs) has shown efficient electrocatalytic activity for the oxidation of GSH at a potential of 0 V versus Ag/AgCl. researchgate.net Electrochemical studies using cyclic voltammetry and amperometry revealed that the oxidation of GSH catalyzed by this assembly involves a 2-electron transfer process. researchgate.net The modified electrode exhibited a linear response for GSH concentrations ranging from 2 to 210 μmol L-1, with a sensitivity of 1570 μA L mmol-1 and a detection limit of 0.03 μmol L-1. researchgate.net The heterogeneous rate constant for this electrocatalytic oxidation was determined to be 4.9 × 105 mol-1 L s-1. researchgate.net
Data Table: Electrocatalytic Oxidation of L-Glutathione by CoTsPc/FeT4MPyP Assembly on MWCNTs
| Parameter | Value | Source |
| Oxidation Potential | 0 V (versus Ag/AgCl) | researchgate.net |
| Electron Transfer Involved | 2-electrons | researchgate.net |
| Heterogeneous Rate Constant | 4.9 × 105 mol-1 L s-1 | researchgate.net |
| Linear Response Range | 2 to 210 μmol L-1 | researchgate.net |
| Sensitivity | 1570 μA L mmol-1 | researchgate.net |
| Limit of Detection | 0.03 μmol L-1 | researchgate.net |
Development of Fet4mpyp Based Supramolecular Architectures and Composite Materials
Fabrication and Characterization of Layer-by-Layer Assemblies Incorporating Fet4MPyP
Layer-by-layer (LbL) assembly is a versatile technique employed to construct thin films with controlled architecture by sequentially depositing alternating layers of materials. This compound has been successfully incorporated into LbL assemblies, often in combination with other charged species like phthalocyanines, to create functional interfaces on electrode surfaces.
One notable example involves the fabrication of modified glassy carbon electrodes (GCE) using alternated layers of iron(III) tetra-(N-methyl-4-pyridyl)-porphyrin (this compound) and copper tetrasulfonated phthalocyanine (B1677752) (CuTSPc). This LbL assembly method allows for the precise arrangement of the porphyrin and phthalocyanine molecules within the film. Electrochemical characterization techniques, such as differential pulse voltammetry (DPV) and cyclic voltammetry (CV), are typically employed to evaluate the properties of these multilayer films. Studies have shown that these this compound/CuTSPc modified electrodes exhibit excellent catalytic activity, particularly for the oxidation of nitrite (B80452).
The analytical performance of such LbL modified electrodes for nitrite determination has been investigated, demonstrating favorable characteristics. For instance, a this compound/CuTSPc modified GCE showed a linear response range for nitrite from 0.5 to 7.5 μmol l⁻¹ with a low detection limit of 0.1 μmol l⁻¹. The stability of the proposed sensor was also reported.
Below is a data table summarizing typical performance parameters for nitrite detection using a this compound-based LbL modified electrode:
| Analyte | Electrode Modification | Technique | Linear Response Range | Detection Limit |
| Nitrite | This compound/CuTSPc LbL on GCE | DPV | 0.5 – 7.5 μmol l⁻¹ | 0.1 μmol l⁻¹ |
The controlled deposition offered by the LbL technique allows for tuning the film thickness and composition, which in turn influences the electrochemical properties and catalytic performance of the modified electrode.
Integration of this compound with Carbon-Based Nanomaterials for Enhanced Performance
The integration of this compound with carbon-based nanomaterials, such as carbon nanotubes and graphene derivatives, has emerged as a promising route to develop composite materials with enhanced functional properties. These composites often benefit from the high surface area, excellent conductivity, and mechanical strength of the carbon nanomaterials, combined with the catalytic or electrochemical activity of this compound.
Multi-Walled Carbon Nanotube Composites of this compound
Multi-walled carbon nanotubes (MWCNTs) are particularly attractive for composite formation with porphyrins like this compound due to their unique structural and electronic properties. Composites and supramolecular assemblies of this compound (or this compound) on MWCNTs have been developed and investigated for their electrocatalytic applications.
The fabrication of these composites often involves methods that ensure good dispersion of the carbon nanotubes and effective interaction with the porphyrin molecules to maximize the synergistic effects.
Graphene and Graphene Oxide Composites with this compound
Graphene and graphene oxide (GO) are other forms of carbon nanomaterials with exceptional properties that make them suitable for incorporation into composite materials. While porphyrin-graphene oxide composites have been explored for various applications, including sensing, direct information specifically detailing composites of this compound with graphene or graphene oxide was not found in the provided search results.
However, the principles governing the interaction and resulting properties in porphyrin-graphene/GO composites can provide insights. Graphene oxide, with its oxygen-containing functional groups, can interact with other molecules through various mechanisms, including hydrogen bonding and electrostatic interactions. Reduced graphene oxide (rGO), obtained by reducing GO, exhibits higher electrical conductivity. Composites of GO and rGO with various materials have shown enhanced mechanical, electrical, and catalytic properties. Given the known interactions between porphyrins and carbon nanomaterials, it is plausible that this compound could be integrated with graphene or graphene oxide, potentially leveraging π-π interactions and interactions with functional groups on the GO/rGO surface, similar to other porphyrins. Further research would be needed to specifically investigate this compound-graphene/GO composites.
Design Principles for this compound-Modified Electrode Surfaces
The design of this compound-modified electrode surfaces is crucial for optimizing their performance in electrochemical applications, such as sensing and electrocatalysis. The principles guiding this design involve selecting appropriate electrode materials, choosing suitable modification strategies, and controlling the interface between the electrode and the this compound or its composite.
Common electrode materials modified with this compound include glassy carbon electrodes (GCE). Modification strategies involve depositing this compound as a thin film, often through techniques like layer-by-layer assembly, or incorporating it into composite materials that are then applied to the electrode surface. The use of carbon nanomaterials like MWCNTs in composites with this compound is a key approach to enhance conductivity and provide a large surface area for catalytic reactions.
The design also considers the nature of the interactions between this compound, the modifying material (e.g., CuTSPc, MWCNTs), and the electrode surface. These interactions can influence the stability of the modified layer, the orientation of the active sites, and the efficiency of electron transfer. Electrochemical techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) are essential for characterizing the modified electrodes and understanding their electrochemical behavior. These techniques help to assess parameters such as electron transfer kinetics, surface coverage, and catalytic activity.
The aim of modifying electrode surfaces with this compound is often to impart specific functionalities, such as enhanced electrocatalytic activity towards target analytes like nitrite or L-glutathione. The design principles focus on creating a stable, conductive, and catalytically active interface that allows for sensitive and selective detection or efficient electrochemical transformations. The development of screen-printed electrodes modified with functional materials also represents a promising avenue for creating low-cost, disposable electrochemical sensors.
Interfacial Interactions and Stability in this compound Composite Systems
Interfacial interactions play a critical role in determining the structure, properties, and stability of composite systems incorporating this compound. These interactions occur between this compound molecules, between this compound and the matrix material (e.g., polymers, carbon nanomaterials), and between the composite and the surrounding environment.
The stability of this compound in composite systems is a crucial factor for their long-term performance. Metalloporphyrin-based electrocatalytic systems can sometimes suffer from leaching of the porphyrin from the electrode surface, which can lead to a decrease in activity over time. Strategies to improve stability include incorporating the porphyrin into robust matrix materials or utilizing strong interactions, such as covalent binding, to tether the porphyrin to the support material. For example, covalent binding of hemin (B1673052) (a related metalloporphyrin) to a chitosan (B1678972) matrix was shown to stabilize the sensor response by preventing leaching. While direct information on covalent binding of this compound in the provided sources is limited, the principle of strong interfacial interaction, whether covalent or non-covalent (like strong π-π interactions or electrostatic attraction within a stable matrix), is key to enhancing the stability of this compound in composite systems and preventing its loss from the functional interface. The nature and strength of these interfacial interactions directly impact the durability and performance of the this compound-based supramolecular architectures and composite materials.
Biomimetic Catalysis and Enzyme Mimicry by Fet4mpyp
Fet4MPyP as a Biomimetic Catalyst for Peroxidase-like Activity
This compound has been investigated for its peroxidase-like activity, which involves catalyzing the oxidation of a substrate in the presence of hydrogen peroxide (H₂O₂). researchgate.netlibretexts.orgebi.ac.uk This activity is analogous to that of natural peroxidases, which utilize a heme center to facilitate the reduction of peroxides. nih.govlibretexts.orgfrontiersin.org Studies have shown that this compound, particularly when immobilized on materials like multi-walled carbon nanotubes, exhibits catalytic activity for oxidation reactions. google.frdntb.gov.uaunicamp.br For instance, a glassy carbon electrode modified with layers of this compound and iron(II) tetrasulfonated phthalocyanine (B1677752) showed excellent catalytic activity for oxygen reduction. researchgate.net Another study demonstrated the electrocatalytic activity of a supramolecular assembly of cobalt tetrasulfonated phthalocyanine and this compound on multi-walled carbon nanotubes towards L-glutathione oxidation. google.frunicamp.brorcid.org The catalytic capability of peroxidase mimetics is commonly evaluated using substrates like 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB). nih.govresearchgate.net Research findings indicate that the efficiency of peroxidase-like activity in some biomimetic systems is influenced by factors such as the microenvironment around the active site and the structure of the supporting material. nih.gov
Investigation of Catalase-like Activity in this compound Systems
In addition to peroxidase mimicry, this compound systems have also been explored for their catalase-like activity. researchgate.net Natural catalase enzymes are crucial for the decomposition of hydrogen peroxide into water and oxygen, thus protecting cells from oxidative stress. researchgate.nettufts.edulibretexts.org This reaction involves a two-stage mechanism where the enzyme's heme iron cycles between different oxidation states. libretexts.orgresearchgate.netnih.gov Iron porphyrins, including this compound, have shown mimetic behavior in the catalytic reduction of hydrogen peroxide. researchgate.net While the search results confirm investigation into the catalase-like activity of iron porphyrins and biomimetic systems, specific detailed research findings or data tables solely focused on the catalase activity of this compound were not extensively available in the provided snippets. However, the general principle of iron porphyrins mimicking catalase activity through the decomposition of H₂O₂ is established. researchgate.netlibretexts.org
Mechanistic Insights into this compound-Mediated Enzyme Mimicry
The mechanistic understanding of how this compound mimics the activity of peroxidases and catalases is rooted in the chemistry of its iron-porphyrin core. In natural heme enzymes, the catalytic cycle often involves the interaction of the metal center with hydrogen peroxide, leading to the formation of highly reactive intermediates, such as Compound I (an oxyferryl species with a porphyrin π-cation radical). libretexts.orgresearchgate.netnih.gov This intermediate is central to both peroxidase and catalase mechanisms. libretexts.org In peroxidase activity, Compound I oxidizes a substrate. libretexts.org In catalase activity, a second molecule of hydrogen peroxide reduces Compound I, regenerating the resting state of the enzyme and releasing oxygen. researchgate.nettufts.edunih.gov
For biomimetic porphyrins like this compound, the iron center is the key catalytic site, analogous to the heme iron in natural enzymes. nih.gov The porphyrin ligand provides a framework that influences the electronic structure and reactivity of the iron. The specific substituents on the porphyrin ring, such as the N-methyl-pyridyl groups in this compound, can affect its solubility, aggregation behavior, and interaction with substrates and supporting materials. While detailed mechanistic studies specifically on this compound's catalytic cycle were not fully detailed in the provided snippets, the general mechanisms proposed for heme-containing peroxidases and catalases provide a strong basis for understanding this compound's biomimetic function. libretexts.orgresearchgate.netnih.gov The ability of the iron center to undergo redox changes and interact with peroxides is fundamental to its catalytic activity. researchgate.netnih.gov The microenvironment created by the porphyrin structure and any supporting materials or supramolecular assemblies can further modulate this activity, influencing substrate access and the stabilization of transition states, similar to how the protein environment affects natural enzymes. nih.govrsc.org
Data Tables: Based on the provided search results, there were no specific data tables detailing kinetic parameters or other quantitative measures solely for this compound's peroxidase or catalase activity that could be directly extracted and presented as interactive tables. Research findings mentioned generally refer to catalytic activity, shifts in reduction potentials, or linear response ranges in sensor applications, but not in a format suitable for a structured data table focused on enzyme kinetics of this compound itself.
In Vitro Investigations of Fet4mpyp Interactions with Biomolecules
Exploration of Fet4MPyP Binding to Nucleic Acid Structures (e.g., G-Quadruplexes, Duplex DNA)
The interaction of small molecules with nucleic acid structures, such as G-quadruplexes and duplex DNA, is an area of significant interest in chemical biology. G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences, which have been implicated in various biological processes and are considered potential therapeutic targets oncotarget.comembopress.orgrsc.org. Duplex DNA, the well-known double helix, also interacts with a variety of molecules nih.govnih.govillinois.edu.
Studies on porphyrins, a class of compounds structurally related to this compound, have shown interactions with G-quadruplex DNA. For instance, the free-base porphyrin H2TMPyP4 has been shown to interact with different G-quadruplex structures in vitro nih.gov. These interactions can involve external stacking at the ends of the quadruplex or intercalation within loop regions or between G-tetrads, depending on the specific G-quadruplex structure nih.gov. Spectroscopic methods such as UV-vis absorption, fluorescence spectroscopy, and Raman spectroscopy have been employed to characterize these binding events and determine binding stoichiometries nih.gov. For example, a 2:1 binding stoichiometry was observed for H2TMPyP4 with a parallel-stranded G-quadruplex, while a 4:1 stoichiometry was found for other G-quadruplex structures nih.gov. These interactions can lead to changes in the spectroscopic signals of both the porphyrin and the DNA, indicating significant stacking effects and conformational changes in the G-quadruplex upon binding nih.gov.
While direct studies specifically detailing this compound's interactions with G-quadruplexes and duplex DNA were not extensively found in the provided search results, the known behavior of related porphyrins suggests that this compound, with its similar porphyrin core and charged substituents, would likely exhibit analogous interactions with these nucleic acid structures. The positively charged N-methylpyridinium groups on this compound are expected to play a significant role in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, influencing both binding affinity and mode. Further in vitro studies specifically on this compound are needed to fully elucidate its binding characteristics with various G-quadruplex topologies and duplex DNA sequences, including binding constants, stoichiometry, and the specific sites and mechanisms of interaction.
Influence of this compound on Biochemical Processes in Controlled In Vitro Environments
Investigating the influence of a chemical compound on biochemical processes in vitro allows for the isolation and analysis of specific enzymatic reactions or molecular pathways. This helps to determine if the compound acts as an activator, inhibitor, or modulator of these processes.
While the provided search results did not offer direct evidence of this compound influencing specific biochemical processes, the catalytic activity of related metalloporphyrins is well-documented. Metalloporphyrins can participate in various reactions, including oxidation and reduction processes, by virtue of their metal center. For instance, a glassy carbon electrode modified with iron(III) tetra-(N-methyl-4-pyridyl)-porphyrin (this compound), which is structurally very similar to this compound, showed excellent catalytic activity for nitrite (B80452) oxidation in an electrochemical setting researchgate.net. This suggests that this compound may possess catalytic properties or interfere with enzymatic reactions involving redox chemistry in a biochemical context.
In vitro studies to assess this compound's influence on biochemical processes could involve:
Testing its effect on the activity of enzymes, particularly those involved in oxidation, reduction, or other reactions where a metalloporphyrin might play a role or interfere.
Investigating its impact on DNA replication, transcription, or repair in cell-free systems, given its potential to interact with nucleic acids.
Examining its effects on protein-protein interactions or the assembly of protein complexes.
Understanding the influence of this compound on biochemical processes in controlled in vitro environments is crucial for predicting its potential biological effects and mechanisms of action. However, specific experimental data on this topic for this compound were not available in the provided search results.
Advanced Spectroscopic and Analytical Methodologies for Fet4mpyp Research
Advanced Voltammetric Techniques for Quantitative Analysis
Voltammetry is a powerful electrochemical technique used to study the redox properties of electroactive species like Fet4MPyP. Advanced voltammetric techniques enable quantitative analysis by measuring the current response as a function of applied potential. These methods are crucial for understanding the electron transfer processes involving the iron center and the porphyrin ring.
Modified electrodes incorporating this compound have been developed for the sensitive and selective determination of various analytes. For instance, a glassy carbon electrode modified with a bilayer of iron(II) tetrasulfonated phthalocyanine (B1677752) (FeTSPc) and this compound demonstrated high catalytic activity and stability for the reduction of oncocalyxone A. This modified electrode showed an anodic shift of the reduction peak potentials and significantly higher peak currents compared to a bare glassy carbon electrode. scielo.br Optimization using square wave voltammetry (SWV) with this modified electrode yielded a wide linear response range of 0.005-1.2 µmol L⁻¹, a sensitivity of 8.11 µA L µmol⁻¹, and low limits of detection (LOD) and quantification (LOQ) of 1.5 and 5 nmol L⁻¹, respectively. scielo.br
Another application involves the development of a highly sensitive amperometric sensor for oxygen using a glassy carbon electrode modified with alternated layers of FeTsPc and this compound. nih.gov Cyclic voltammetry and rotating disk electrode (RDE) experiments indicated that the oxygen reduction reaction catalyzed by this modified electrode involves a 4-electron transfer process with a heterogeneous rate constant (kobs) of 3x10⁵ mol⁻¹ L s⁻¹. nih.gov This sensor exhibited a linear response range from 0.2 up to 6.4 mg L⁻¹, a sensitivity of 4.12 µA L mg⁻¹, and a detection limit of 0.06 mg L⁻¹. nih.gov
Differential pulse voltammetry (DPV) has also been employed for the determination of nitrite (B80452) using a glassy carbon electrode modified with alternated layers of this compound and copper tetrasulfonated phthalocyanine (CuTSPc). doi.orgresearchgate.net This modified electrode showed excellent catalytic activity for nitrite oxidation, providing a linear response range from 0.5 to 7.5 μmol l⁻¹ with a detection limit of 0.1 μmol l⁻¹. doi.orgresearchgate.net The number of bilayers of this compound/CuTSPc significantly influenced the voltammetric response, with a linear increase in catalytic current observed up to two bilayers, beyond which no further signal enhancement occurred. doi.org The pH of the solution also played a crucial role, with optimal results obtained at pH 7.0 using a 0.1 mol L⁻¹ phosphate (B84403) buffer. doi.org
These examples highlight the utility of advanced voltammetric techniques in conjunction with this compound-modified electrodes for quantitative analysis of various substances, demonstrating high sensitivity, low detection limits, and good stability.
Spectroelectrochemical Methods for Real-Time Monitoring of this compound Redox States
Spectroelectrochemistry combines electrochemical techniques with spectroscopic methods to provide in-situ information about the changes in the electronic structure and redox states of a compound as the potential is varied. This approach is invaluable for understanding the different oxidation and reduction states that this compound can undergo and the associated spectral changes.
Spectroelectrochemical characterization of supramolecular porphyrin assemblies involving this compound in solution has revealed complex redox behavior. For instance, a study on a supermolecular porphyrin in solution showed 11 redox processes occurring over a broad potential range (−2.6 to 2.3V), involving up to 26 electrons. researchgate.net Such detailed spectroelectrochemical analysis allows for the identification of the potentials at which specific redox events occur and the correlation of these events with changes in the absorption or transmission spectra, providing insights into the nature and stability of the different redox species formed. This real-time monitoring capability is essential for applications where the redox state of this compound is critical for its function, such as in catalysis or molecular devices. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Probing this compound Redox Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used to study species with unpaired electrons. libretexts.orgwikipedia.org For this compound, ESR spectroscopy is a powerful tool for probing paramagnetic redox intermediates that may form during electrochemical reactions. The iron center in this compound can exist in different oxidation states, some of which are paramagnetic (possessing unpaired electrons) and thus detectable by ESR.
By coupling ESR spectroscopy with electrochemical techniques (electroanalytical ESR), it is possible to generate and detect transient paramagnetic species formed during the oxidation or reduction of this compound in real-time. Analysis of the ESR spectra, including parameters such as the g-value and hyperfine coupling constants, can provide detailed information about the electronic structure, the location of the unpaired electron, and the local environment of the paramagnetic center. This is particularly useful for identifying and characterizing short-lived radical intermediates or unusual oxidation states of the iron ion or the porphyrin ligand that may be involved in catalytic cycles or electron transfer pathways. While specific detailed research findings on this compound redox intermediates using ESR were not prominently found in the provided snippets, the technique's general applicability to paramagnetic metal complexes and organic radicals wikipedia.org makes it a relevant and powerful method for future or ongoing studies on this compound's redox chemistry.
Surface Plasmon Resonance (SPR) for Kinetics of this compound Biomolecular Interactions
Surface Plasmon Resonance (SPR) is a label-free technique used for real-time monitoring of biomolecular interactions. o2h.commdpi.comnih.gov While the direct application of SPR specifically to this compound and its biomolecular interactions is not detailed in the provided search results, the technique's principles and widespread use in studying interactions involving various biomolecules and small molecules suggest its potential applicability for this compound research.
SPR operates by measuring changes in the refractive index near a sensor surface, typically coated with a thin layer of gold, where one of the interacting partners (the ligand) is immobilized. o2h.comnicoyalife.com When a binding partner (the analyte) flows over the surface, the binding event causes a change in mass and refractive index, which is detected as a change in the SPR signal. o2h.com This allows for the real-time tracking of association and dissociation events, providing valuable kinetic parameters such as the association rate constant (kₐ), dissociation rate constant (k<0xE2><0x82><0x91>), and equilibrium dissociation constant (K<0xE2><0x82><0x91>). o2h.comnih.govnih.gov
Given that porphyrins and metalloporphyrins can interact with various biomolecules, including proteins and nucleic acids, SPR could be employed to study the binding kinetics and affinity of this compound with specific biological targets. This would be particularly relevant if this compound is being investigated for applications involving biomolecular recognition or interaction. The label-free nature and real-time monitoring capabilities of SPR make it a suitable technique for quantitatively assessing the binding characteristics of this compound in such contexts. o2h.commdpi.com
Advanced Microscopy for Morphological and Nanostructural Characterization of this compound Films (e.g., TEM, SEM, AFM)
Advanced microscopy techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are essential for characterizing the morphology and nanostructure of materials, including films formed by this compound or composites containing this compound. afmworkshop.comresearchgate.netthermofisher.comresearchgate.netbiocubic.com These techniques provide visual information about the surface topography, particle size, distribution, and internal structure of the material.
SEM provides high-resolution images of the surface morphology, revealing details about the texture, porosity, and arrangement of particles or layers in a this compound film. afmworkshop.comthermofisher.comresearchgate.net TEM, on the other hand, allows for the investigation of the internal structure, crystallinity, and particle size distribution by transmitting electrons through a thin sample. afmworkshop.comthermofisher.com AFM provides three-dimensional topographical information of the surface at the nanoscale and can also be used to measure surface roughness and other surface properties. afmworkshop.comresearchgate.netbiocubic.com
In the context of this compound research, these microscopy techniques are often used to characterize modified electrodes or catalytic materials where this compound is deposited or incorporated. For example, SEM has been used to characterize the morphologies of supramolecular assemblies involving this compound on multi-walled carbon nanotubes, providing visual evidence of the material's structure. researchgate.net Characterization of modified electrodes using techniques like SEM and TEM is crucial for understanding how the deposition method and material composition affect the film's structure, which in turn can influence its electrochemical and catalytic performance. researchgate.netresearchgate.net AFM can complement these studies by providing detailed surface roughness data and nanoscale topographical features of this compound films. researchgate.netresearchgate.net The combined use of these microscopy techniques offers a comprehensive understanding of the physical characteristics of this compound-based materials, which is vital for optimizing their properties for specific applications. afmworkshop.comresearchgate.net
Theoretical and Computational Approaches in Fet4mpyp Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases wikipedia.orgnih.gov. It is based on the principle that the ground state electronic energy of a system can be uniquely determined from its electron density wikipedia.orgscispace.com. DFT calculations are valuable for understanding the electronic structure and predicting the reactivity of molecules like Fet4MPyP.
DFT allows for the calculation of key electronic properties such as molecular orbitals (e.g., HOMO and LUMO), energy gaps, and charge distributions, which are crucial for understanding chemical behavior and reactivity mdpi.com. By analyzing these properties, researchers can gain insights into potential reaction pathways, active sites, and the stability of different electronic states of this compound. DFT studies can also be used to calculate parameters related to chemical reactivity indices scispace.com. The accuracy of DFT calculations depends on the approximations used for the exchange-correlation functional, and ongoing research focuses on developing more accurate functionals nih.govscispace.com.
In the context of electrochemistry, DFT can be used to study the stability of catalysts and model electrochemical reactions, including the effects of potential and pH epj-conferences.org. This is particularly relevant for understanding the electrocatalytic properties of this compound. DFT-based ab initio approaches can be used to predict and explain the behavior of materials in electrocatalytic processes researchgate.netdokumen.pub.
Molecular Dynamics Simulations of this compound in Solution and at Interfaces
Molecular Dynamics (MD) simulations are computational techniques used to simulate the motion of atoms and molecules over time, providing insights into their dynamic behavior and interactions in various environments ox.ac.ukcnrs.fr. For this compound, MD simulations can be employed to study its behavior in solution, including its solvation, diffusion, and conformational changes. They can also be used to investigate the interactions of this compound at interfaces, such as electrode surfaces or biological membranes.
MD simulations can reveal the molecular-level structure and dynamics near interfaces nih.govuni-regensburg.de. This is important for understanding how this compound might adsorb onto surfaces or interact with other molecules in a heterogeneous environment. Simulations can provide information on interfacial concentrations and the orientation of molecules at interfaces, which can influence reaction rates and pathways nih.gov.
When simulating electrified interfaces, MD approaches can incorporate descriptions of metal polarization to accurately model the electric double layer and charging mechanisms rsc.org. This is particularly relevant for understanding the behavior of this compound at electrode surfaces in electrochemical applications. MD simulations can also be combined with ab initio methods, such as DFT, especially for large systems or long trajectories, where full DFT calculations would be computationally prohibitive cnrs.fr.
Computational Modeling of this compound-Biomolecule Interactions
Computational modeling is a valuable tool for investigating the interactions between small molecules like this compound and larger biomolecules such as proteins and nucleic acids frontiersin.orgnih.gov. These studies are crucial for understanding the potential biological effects and applications of this compound, for example, in sensing or therapeutic contexts.
Methods like molecular docking and molecular dynamics simulations are commonly used to predict binding sites, affinities, and the nature of interactions (e.g., hydrogen bonding, electrostatic, hydrophobic) between this compound and biomolecules amu.edu.plbeilstein-journals.org. Computational modeling can help elucidate how this compound might interact with specific amino acid residues in a protein or with the nucleotide bases and backbone of DNA.
These computational approaches can provide detailed insights into the structural changes that occur upon binding and the dynamics of the resulting complexes frontiersin.org. This information is essential for understanding the mechanism of action of this compound in biological systems and for designing modified porphyrin complexes with enhanced or altered biomolecular interactions. Computational modeling can also be applied to study interactions at biological interfaces, such as membrane-protein interactions nih.gov.
Quantum Chemical Calculations for Understanding Electrocatalytic Pathways
Quantum chemical calculations, including DFT and other ab initio methods, are essential for understanding the fundamental electronic and energetic changes that occur during electrocatalytic reactions involving this compound epj-conferences.orgnih.gov. These calculations can be used to map out reaction pathways, identify transition states, and determine activation energies.
By studying the electronic structure and energetics of intermediates and transition states, quantum chemical calculations can provide a detailed picture of the electrocatalytic mechanism nsf.govnih.gov. This includes understanding electron transfer processes, proton-coupled electron transfer (PCET) reactions, and the role of the metal center and the porphyrin ligand in catalysis epj-conferences.orgnsf.gov.
Emerging Research Frontiers and Future Prospects for Fet4mpyp
Innovations in Fet4MPyP-Based Sensor Design and Performance Optimization
This compound has shown promise in the development of electrochemical sensors, leveraging its redox activity and catalytic properties for the detection of various analytes. Innovations in sensor design focus on integrating this compound with different materials and optimizing the sensor architecture to enhance sensitivity, selectivity, and stability. For instance, modified electrodes incorporating this compound have been explored for the detection of species like L-glutathione and oxygen. researchgate.netresearchgate.net The immobilization of this compound on materials such as multi-walled carbon nanotubes (MWCNTs) or in multilayer assemblies with other compounds like iron(II) tetrasulfonated phthalocyanine (B1677752) (FeTsPc) has demonstrated improved electrocatalytic activity and lower detection limits for target analytes. researchgate.netresearchgate.net
Performance optimization in this compound-based sensors involves refining the immobilization techniques, exploring synergistic effects with support materials, and tuning the electrochemical parameters. Studies have shown that combining this compound with materials like MWCNTs can enhance the apparent reversibility of electrochemical processes and enable simultaneous detection of related species. researchgate.net The development of highly sensitive sensors for oxygen has been achieved using alternated layers of FeTsPc and this compound, resulting in a significant shift in the reduction potential and enhanced peak currents. researchgate.net These advancements highlight the potential for creating highly efficient and sensitive electrochemical sensors for diverse applications.
The optimization of sensor performance can also involve computational approaches and machine learning techniques, as seen in the broader field of sensor design. nih.govmdpi.comfrontiersin.org While specific examples directly applying these to this compound were not prominently found in the immediate search results, the general principles of optimizing material parameters, sensor geometry, and signal processing using advanced computational methods are relevant future directions for this compound-based sensors.
Exploration of Novel Electrocatalytic Applications Beyond Current Paradigms
The electrocatalytic capabilities of this compound extend beyond its use in sensors. Researchers are exploring its potential in novel electrocatalytic applications, driven by the need for efficient and sustainable catalytic processes. Metalloporphyrins like this compound can mimic the active sites of natural enzymes, making them interesting candidates for biomimetic electrocatalysis. researchgate.net
Current research indicates the use of this compound in the electrocatalysis of reactions involving species such as L-glutathione, oxygen, and nitrite (B80452). researchgate.netresearchgate.netresearchgate.net For example, a supramolecular assembly of cobalt tetrasulfophthalocyanine (CoTsPc) and this compound on MWCNTs showed electrocatalytic activity towards L-glutathione. researchgate.net Similarly, modified electrodes with this compound have demonstrated excellent catalytic activity for oxygen reduction and nitrite oxidation. researchgate.netresearchgate.net
Future research directions in this area could involve exploring the use of this compound in more complex electrocatalytic reactions, such as CO2 reduction, hydrogen evolution, or the oxidation of various organic pollutants. mdpi.comrsc.orgfrontiersin.org The intrinsic redox properties of the iron center within the porphyrin macrocycle, coupled with the influence of the peripheral substituents, can be potentially tuned for specific catalytic transformations. Exploring hybrid structures of this compound with other nanomaterials or catalysts could lead to synergistic effects, enhancing catalytic efficiency and selectivity for reactions beyond those currently studied. rsc.orgfrontiersin.org
Development of Advanced Functional Materials Utilizing this compound Composites
This compound's integration into composite materials is an active area of research aimed at developing advanced functional materials with tailored properties. By combining this compound with other materials, researchers can leverage the unique characteristics of each component to create composites with enhanced or novel functionalities.
Examples from the literature include the use of this compound in composites with carbon nanotubes and other phthalocyanines for electrochemical applications. researchgate.netresearchgate.net These composites benefit from the conductivity of carbon nanotubes and the combined catalytic properties of the metalloporphyrins and phthalocyanines. The development of such hybrid materials allows for improved electron transfer and increased active surface area, crucial for catalytic and sensing applications. researchgate.netmdpi.com
Expanding the Scope of this compound in Biomimetic Systems
The structural similarity of metalloporphyrins to the active sites of many metalloenzymes, such as cytochromes P450 and peroxidases, makes this compound a compelling candidate for biomimetic studies. researchgate.netunicamp.br Research in this area focuses on utilizing this compound to mimic the function of these biological catalysts for various chemical transformations.
Studies have explored the peroxidase-like activity of iron porphyrins, including those structurally related to this compound, in the catalytic reduction of hydrogen peroxide. researchgate.net These biomimetic systems can offer advantages such as higher stability and activity under non-physiological conditions compared to their natural enzyme counterparts.
Expanding the scope of this compound in biomimetic systems could involve designing catalytic systems that mimic other enzymatic activities, such as oxygen activation, substrate hydroxylation, or nitrogen fixation. dntb.gov.ua This could lead to the development of artificial enzymes for applications in organic synthesis, environmental remediation, or pharmaceutical production. Research challenges include fine-tuning the catalytic activity and selectivity of the biomimetic system to match or exceed that of natural enzymes, as well as ensuring their stability and recyclability.
Interdisciplinary Research Directions and Challenges in this compound Chemistry
Advancing the research frontiers of this compound necessitates interdisciplinary collaboration, bringing together expertise from chemistry, materials science, physics, biology, and engineering. pluto.imecontentpro.comresearchgate.netpreprints.org This interdisciplinary approach is crucial for addressing the complex challenges associated with the synthesis, characterization, and application of this compound.
Key interdisciplinary research directions include:
Computational Chemistry and Modeling: Utilizing theoretical calculations and simulations to understand the electronic structure, redox properties, and catalytic mechanisms of this compound, guiding the design of new this compound derivatives or composites with enhanced properties.
Advanced Characterization Techniques: Employing a range of spectroscopic, electrochemical, and microscopic techniques to thoroughly characterize the structure, morphology, and properties of this compound and its composites. researchgate.net
Nanotechnology and Surface Science: Integrating this compound with various nanomaterials and controlling their assembly at interfaces to create functional nanostructures for sensing, catalysis, and other applications. mdpi.comdntb.gov.ua
Bioengineering and Biotechnology: Developing biomimetic systems and integrating this compound into biological environments for applications such as biosensing or biocatalysis.
Despite the promising prospects, several challenges exist in this compound chemistry. These include:
Synthesis and Purification: Developing efficient and cost-effective synthetic routes for this compound and its derivatives, as well as scalable purification methods.
Stability and Durability: Enhancing the long-term stability and durability of this compound-based materials and devices under various operating conditions.
Understanding Structure-Property Relationships: Gaining a deeper understanding of how the molecular structure of this compound influences its electronic, catalytic, and sensing properties to enable rational design of improved materials.
Integration into Devices: Developing effective strategies for integrating this compound and its composites into functional devices for real-world applications.
Addressing these challenges will require continued interdisciplinary efforts and innovative research approaches to fully unlock the potential of this compound in diverse scientific and technological fields. pluto.imecontentpro.comresearchgate.netpreprints.orgnih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fet4MPyP with high purity, and how can researchers validate its structural integrity?
- Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., solvent polarity, temperature, and stoichiometry). Post-synthesis purification via column chromatography or recrystallization is critical. Structural validation should combine UV-vis spectroscopy (to confirm porphyrin ring absorption bands) and mass spectrometry (for molecular weight verification). Cross-referencing with X-ray crystallography or NMR (if crystalline samples are obtainable) provides additional confirmation .
Q. How should researchers design baseline experiments to assess this compound’s photophysical properties?
- Methodological Answer : A tiered approach is recommended:
- Tier 1: Measure absorption/emission spectra under standardized conditions (solvent, concentration, light source).
- Tier 2: Quantify quantum yield using a reference dye (e.g., Rhodamine B).
- Tier 3: Evaluate photostability via prolonged irradiation and monitor degradation via HPLC .
- Table 1 : Example Experimental Parameters for Photophysical Analysis
| Parameter | Recommended Value | Instrumentation |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | UV-vis Spectrophotometer |
| Concentration | 10⁻⁵ M | Fluorimeter |
| Irradiation Source | 450 nm LED (50 mW/cm²) | HPLC with PDA Detector |
Q. What statistical methods are appropriate for initial data analysis in this compound studies?
- Methodological Answer : For preliminary data, use descriptive statistics (mean, standard deviation) and normality tests (Shapiro-Wilk). For comparative studies (e.g., solvent effects), apply ANOVA with post-hoc Tukey tests. Software tools like R, Python (SciPy), or GraphPad Prism are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s catalytic efficiency reported across studies?
- Methodological Answer : Contradictions often arise from variability in experimental protocols. To address this:
Replicate Conditions : Standardize substrate concentration, pH, and temperature.
Control for Interfering Factors : Test for solvent impurities or light exposure artifacts.
Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers or systematic biases .
- Example : If Study A reports higher turnover numbers than Study B, compare buffer systems (e.g., phosphate vs. Tris-HCl) and validate using kinetic assays under unified conditions .
Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s biomedical applications?
- Methodological Answer : Use the FINERMAPS framework to ensure feasibility and relevance:
- Feasible : Access to cell cultures or animal models for toxicity studies.
- Novel : Investigate understudied mechanisms (e.g., this compound’s interaction with mitochondrial membranes).
- Ethical : Adhere to institutional biosafety protocols for porphyrin-based compounds.
- Relevant : Align with gaps in oncology or antimicrobial resistance research .
Q. How can researchers optimize experimental designs to study this compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Media : Test stability in PBS (pH 7.4) or serum-containing solutions at 37°C.
- Degradation Kinetics : Use LC-MS to identify breakdown products and model half-life.
- Accelerated Aging Studies : Apply Arrhenius equation principles to predict long-term stability .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in this compound research?
- Methodological Answer :
- Pre-registration : Document protocols on platforms like Open Science Framework.
- Data Transparency : Share raw spectra, chromatograms, and code via repositories (Zenodo, GitHub).
- Reagent Validation : Use certified reference materials and report batch numbers .
Q. How should researchers address uncertainties in this compound’s electrochemical data?
- Methodological Answer :
- Error Propagation Analysis : Quantify uncertainties from instrument calibration (e.g., potentiostat drift).
- Triplicate Measurements : Report mean ± SD and discard outliers via Grubbs’ test.
- Cross-Validation : Compare cyclic voltammetry results with alternative techniques (e.g., EPR spectroscopy) .
Tables for Methodological Reference
Table 2 : Frameworks for Structuring Research Questions
| Framework | Attributes | Application to this compound Research |
|---|---|---|
| FINER | Feasible, Novel, Ethical, Relevant | Designing toxicity studies in cancer cells |
| PICOT | Population, Intervention, Comparison | Comparing this compound with existing catalysts |
Table 3 : Common Pitfalls in this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
